molecular formula C23H16O6 B1678370 Pamoic acid CAS No. 130-85-8

Pamoic acid

Cat. No.: B1678370
CAS No.: 130-85-8
M. Wt: 388.4 g/mol
InChI Key: WLJNZVDCPSBLRP-UHFFFAOYSA-N
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Description

Pamoic acid, also known as embonic acid, is a derivative of 2-naphthoic acid. It is a dicarboxylic acid with the chemical formula C23H16O6. This compound is commonly used in pharmacology as a counterion to form salts with drug compounds, which can affect the dissolution rate of the drug .

Mechanism of Action

Target of Action

Pamoic acid, also known as embonic acid, is a derivative of 2-Naphthoic acid . Its primary target is the orphan G protein-coupled receptor GPR35 . GPR35 is a receptor that plays a significant role in modulating inflammatory responses .

Mode of Action

This compound acts as an agonist for GPR35 . This means it binds to GPR35 and activates it. The activation of GPR35 by this compound leads to the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis .

Biochemical Pathways

The activation of GPR35 by this compound affects several biochemical pathways. One of these is the ERK pathway, which is involved in regulating cellular processes such as cell division and differentiation . Another affected pathway is the beta-arrestin2 pathway, which plays a role in regulating receptor signaling and trafficking .

Pharmacokinetics

This compound is a salt form of a drug compound that can affect the dissolution rate of the drug . The presence of multiple oxygen atoms in this compound enables significant hydrogen bonding to occur, which facilitates the dissolution of compounds in water . This property can impact the bioavailability of the drug, affecting how quickly and how much of the drug is absorbed into the bloodstream .

Result of Action

The activation of GPR35 by this compound results in various molecular and cellular effects. One of these is antinociceptive activity, which refers to the ability to reduce the sensation of pain . Additionally, this compound has been found to reduce inflammation in murine models of Pseudomonas aeruginosa pneumonia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the ionization state of this compound, which can in turn influence its solubility and absorption . Furthermore, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with this compound and affect its action .

Biochemical Analysis

Biochemical Properties

Pamoic acid has been found to interact with various biomolecules. It has agonist activity for the orphan G protein-coupled receptor GPR35, through which it activates ERK and beta-arrestin2 . This interaction suggests that this compound plays a role in biochemical reactions involving these proteins.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammation in murine models of Pseudomonas aeruginosa pneumonia . The results indicated that this compound reduces leukocyte recruitment in the airways, particularly neutrophils, suggesting an impaired in vivo chemotaxis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a direct ligand of both HMGB1 and CXCL12, and it can interfere with heterocomplex formation and the related chemotaxis in vitro . This suggests that this compound exerts its effects through binding interactions with these biomolecules.

Temporal Effects in Laboratory Settings

It is known that this compound can interfere with heterocomplex formation and related chemotaxis in vitro , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, aerosol delivery of this compound was effective in reducing acute and chronic airway murine inflammation and damage induced by P. aeruginosa

Metabolic Pathways

It is known that this compound can affect the dissolution rate of drugs, suggesting that it may interact with enzymes or cofactors involved in drug metabolism .

Transport and Distribution

Given its role as a counterion in drug compounds, it may interact with transporters or binding proteins that facilitate drug distribution .

Preparation Methods

Pamoic acid can be synthesized by reacting 3-hydroxy-2-naphthoic acid with formaldehyde. The reaction involves heating N,N-dimethylformamide with 3-hydroxy-2-naphthoic acid and paraformaldehyde, followed by the addition of a catalyst and sulfuric acid. The mixture is then heated to specific temperatures and maintained for a certain period before cooling and processing to obtain this compound .

Chemical Reactions Analysis

Pamoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

Pamoic acid is unique due to its ability to form stable salts with various drug compounds, enhancing their solubility and dissolution rates. Similar compounds include:

This compound’s ability to act as an agonist for GPR35 and its unique binding properties make it distinct from other similar compounds .

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJNZVDCPSBLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt)
Record name Pamoic acid
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DSSTOX Substance ID

DTXSID9048984
Record name Pamoic acid
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Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-85-8
Record name Pamoic acid
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Record name Pamoic acid
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Record name PAMOIC ACID
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Record name 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-
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Record name Pamoic acid
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Record name 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid)
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Record name PAMOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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